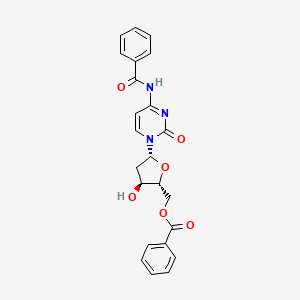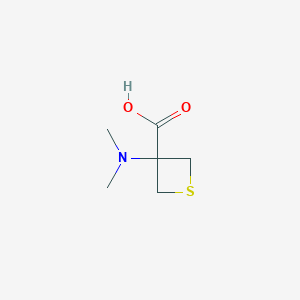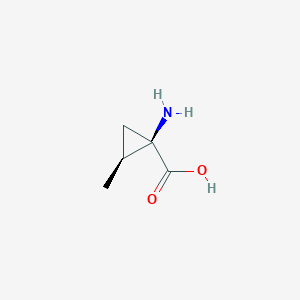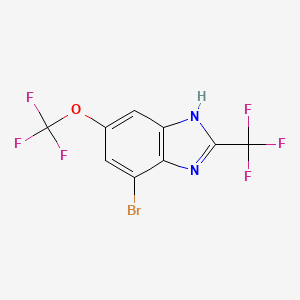
2-Bromo-3,6-dimethoxybenxenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,6-dimethoxybenxenamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-3,6-dimethoxybenxenamine typically involves the bromination of 3,6-dimethoxyaniline. One common method includes the following steps:
Bromination: 3,6-dimethoxyaniline is dissolved in a suitable solvent such as acetic acid. Bromine is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred until the bromination is complete.
Isolation: The product is isolated by filtration and washed with water to remove any impurities. The crude product is then recrystallized from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and reagents, can be applied to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3,6-dimethoxybenxenamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, or nitric acid can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include 3,6-dimethoxyaniline derivatives with various substituents replacing the bromine atom.
Oxidation: Products include nitroso or nitro derivatives of this compound.
Reduction: Products include dehalogenated or alkylamine derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3,6-dimethoxybenxenamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,6-dimethoxybenxenamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with the target, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4,5-dimethoxybenxenamine
- 2-Bromo-3,5-dimethoxybenxenamine
- 2-Bromo-3,6-dimethoxyphenol
Uniqueness
2-Bromo-3,6-dimethoxybenxenamine is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the amine group also adds to its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H10BrNO2 |
|---|---|
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
2-bromo-3,6-dimethoxyaniline |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,10H2,1-2H3 |
Clave InChI |
UHJFUVCPMQGVIH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OC)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Iodo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860129.png)





